2-chloro-4-(1H-tetrazol-1-yl)pyridine
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Overview
Description
2-chloro-4-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a tetrazole ring
Scientific Research Applications
2-chloro-4-(1H-tetrazol-1-yl)pyridine has several applications in scientific research:
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-cyanopyridine with sodium azide under suitable conditions to form the tetrazole ring. This reaction is often carried out in the presence of a catalyst such as zinc chloride or under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base.
Cycloaddition: Reagents like alkynes or alkenes under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-tetrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(1H-tetrazol-5-yl)pyridine: A closely related compound with the tetrazole ring attached at a different position on the pyridine ring.
2-chloro-4-(1H-1,2,3-triazol-1-yl)pyridine: Another similar compound where the tetrazole ring is replaced by a triazole ring.
Uniqueness
2-chloro-4-(1H-tetrazol-1-yl)pyridine is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(tetrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFXHVFXKMANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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